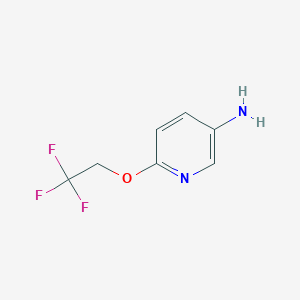

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-2-1-5(11)3-12-6/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCXGRPKFISGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337511 | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72617-82-4 | |

| Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72617-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS: 72617-82-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine, a key fluorinated building block in modern medicinal and agrochemical research.

Core Compound Identification

Chemical Name: this compound CAS Number: 72617-82-4[1]

This compound is a substituted aminopyridine featuring a trifluoroethoxy group, which can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of novel bioactive molecules.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇F₃N₂O | [2] |

| Molecular Weight | 192.14 g/mol | [2] |

| Appearance | Brown Liquid | [1] |

| SMILES | C1=CC(=NC=C1N)OCC(F)(F)F | [2] |

| InChIKey | OJCXGRPKFISGAZ-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 1.6 | [3] |

| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark | [2] |

| Mass Spec (MH+) | m/e 193.1 | [1] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via the reduction of a nitro-precursor.[1]

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize this compound from 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine.

Materials:

-

5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine (20.5 g)

-

Methanol (160 mL)

-

10% Palladium on activated carbon (1.96 g)

-

Hydrogen gas (H₂)

-

Dicalite Speed Plus (for filtration)

-

Ethyl acetate (for washing)

Procedure:

-

Dissolve 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine in methanol within a suitable reaction vessel.

-

Carefully add the 10% Palladium on activated carbon catalyst to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere.

-

Stir the reaction mixture vigorously at room temperature for 72 hours.

-

Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of Dicalite Speed Plus to remove the catalyst.

-

Wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

The resulting residue is then purified by fast column chromatography using a heptane/ethyl acetate gradient on a silica gel stationary phase.[1]

Yield: 16.49 g (91% yield) of 6-(2,2,2-Trifluoroethoxy)-3-pyridinamine as a brown liquid.[1]

References

Technical Guide: 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine, including its molecular weight, synthesis, and key analytical data. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂O | [1] |

| Molecular Weight | 192.14 g/mol | |

| Monoisotopic Mass | 192.05104 Da | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Predicted XlogP | 1.6 | [1] |

| Mass Spectrometry (m/z) | 193.1 [M+H]⁺ | [3] |

| Purity (HPLC) | 97.65% | [2] |

Molecular Weight Calculation:

The molecular weight is calculated based on the molecular formula (C₇H₇F₃N₂O) and the atomic weights of its constituent elements:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Fluorine (F): 18.998 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

Calculation: (7 * 12.011) + (7 * 1.008) + (3 * 18.998) + (2 * 14.007) + (1 * 15.999) = 192.14 g/mol

Experimental Protocols

Synthesis of this compound[3]

A detailed experimental protocol for the synthesis of this compound is outlined below.

Step 1: Synthesis of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

This protocol assumes the starting material, 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine, is obtained from a previous step (Example 108 Step 1 as cited in the source).[3]

Step 2: Synthesis of 6-(2,2,2-trifluoroethoxy)-3-pyridinamine [3]

-

Dissolution: Dissolve 20.5 g of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine in 160 mL of methanol.

-

Catalyst Addition: Add 1.96 g of 10% Palladium on activated carbon catalyst to the solution.

-

Hydrogenation: Pass hydrogen gas through the solution at room temperature. The reaction mixture is then stirred under a hydrogen atmosphere for 72 hours.

-

Filtration: Upon completion of the reaction, filter the mixture using Dicalite Speed Plus. Wash the filter cake with ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by flash column chromatography using silica gel as the stationary phase and a heptane/ethyl acetate gradient elution. This affords 16.49 g (91% yield) of 6-(2,2,2-trifluoroethoxy)-3-pyridinamine as a brown liquid.[3]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-Depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a fluorinated organic compound featuring a pyridine core, a structure of significant interest in medicinal chemistry. The incorporation of a trifluoroethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the aminopyridine scaffold serves as a versatile pharmacophore and a key building block in the synthesis of numerous biologically active compounds.[1][2][3] The pyridine ring is a common motif in FDA-approved drugs, and its derivatives are explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5] This document provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, biological context, and safety information to support its application in research and drug development.

Chemical Structure and Identifiers

The chemical identity of this compound is defined by its structural formula and standard chemical identifiers.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [6] |

| CAS Number | 72617-82-4 | [6][7] |

| Molecular Formula | C₇H₇F₃N₂O | [7][8] |

| Molecular Weight | 192.14 g/mol | [7] |

| Canonical SMILES | C1=CC(=NC=C1N)OCC(F)(F)F | [7][8] |

| InChI | InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-2-1-5(11)3-12-6/h1-3H,4,11H2 | [8] |

| InChIKey | OJCXGRPKFISGAZ-UHFFFAOYSA-N |[8] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. Below is a summary of available data for this compound.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Physical State | Brown liquid (as synthesized) | [6] |

| Predicted XlogP | 1.6 | [8] |

| Mass Spectrometry | m/e 193.1 [M+H]⁺ | [6] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. |[7] |

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-purity material for research and development. A common method involves the reduction of a nitro-substituted precursor.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis of this compound.[6]

Materials:

-

5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine (20.5 g)

-

Methanol (160 mL)

-

Palladium on activated carbon (10% Pd, 1.96 g)

-

Hydrogen gas

-

Dicalite Speed Plus (or equivalent filter aid)

-

Ethyl acetate

-

Heptane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: The starting material, 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine, is dissolved in methanol in a suitable reaction vessel.[6]

-

Catalyst Addition: The 10% Palladium/activated carbon catalyst is added to the solution.[6]

-

Hydrogenation: Hydrogen gas is passed through the solution at room temperature. The reaction mixture is stirred vigorously under a hydrogen atmosphere for 72 hours.[6]

-

Workup and Filtration: Upon completion, the reaction mixture is filtered through a pad of Dicalite Speed Plus to remove the palladium catalyst. The filter cake is washed with ethyl acetate to ensure complete recovery of the product.[6]

-

Concentration: The filtrate is concentrated under reduced pressure to remove methanol and ethyl acetate.[6]

-

Purification: The resulting residue is purified by fast column chromatography using silica gel as the stationary phase. A gradient elution with heptane and ethyl acetate is employed to isolate the final product.[6]

-

Characterization: The final product is obtained as a brown liquid (16.49 g, 91% yield).[6] Its identity can be confirmed by mass spectrometry, which should show a peak at m/e 193.1 corresponding to the protonated molecule [M+H]⁺.[6]

Biological Context and Therapeutic Potential

While specific biological activity data for this compound is not extensively published, its structural components are prevalent in many bioactive molecules. Trifluoromethylpyridine derivatives are widely used in both the pharmaceutical and agrochemical industries.[3] The aminopyridine scaffold is a cornerstone for designing molecules that interact with a variety of biological targets.[2] For instance, derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been synthesized and shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[9]

Example Signaling Pathway: EGFR Inhibition by Related Pyridine Scaffolds

To illustrate the therapeutic relevance of this chemical class, the diagram below shows a simplified representation of the EGFR signaling pathway, which can be targeted by complex molecules built from pyridine-based scaffolds.[9]

Safety and Handling

Proper safety precautions are necessary when handling this compound. The following GHS information is based on available safety data sheets.

Table 3: GHS Safety Information

| Category | Information | Reference |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[7] |

Conclusion

This compound is a valuable chemical intermediate for drug discovery and development. Its synthesis is well-documented, and its structural features—the aminopyridine core and the trifluoroethoxy moiety—are associated with desirable pharmacological properties. While further research is needed to elucidate its specific biological activities, its potential as a scaffold for creating novel therapeutics targeting a wide array of diseases is significant. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. Buy 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine | 1248473-84-8 [smolecule.com]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 72617-82-4 [chemicalbook.com]

- 7. achmem.com [achmem.com]

- 8. PubChemLite - this compound (C7H7F3N2O) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. This molecule is of significant interest in medicinal chemistry and drug discovery due to the presence of the trifluoroethoxy group, which can enhance metabolic stability and bioavailability, and the aminopyridine scaffold, a common feature in biologically active compounds.[1]

Physicochemical Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound. These data are crucial for predicting the compound's behavior in biological systems and for designing further experimental studies.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂O | [2][3] |

| Molecular Weight | 192.14 g/mol | [3] |

| Appearance | Brown liquid | [4] |

| Predicted XlogP | 1.6 | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [3] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.[4]

Step 1: Hydrogenation of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

-

Dissolve 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine (20.5 g) in methanol (160 mL).

-

To this solution, add 10% Palladium on activated carbon catalyst (1.96 g).

-

Introduce hydrogen gas at room temperature and stir the reaction mixture under a hydrogen atmosphere for 72 hours.

-

Monitor the reaction for completion.

-

Upon completion, filter the reaction mixture through Dicalite Speed Plus (Acros Organics).

-

Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue is 6-(2,2,2-trifluoroethoxy)-3-pyridinamine, which appears as a brown liquid (16.49 g, 91% yield).[4]

Step 2: Purification

-

Purify the resulting residue by fast column chromatography.

-

Use silica gel as the stationary phase.

-

Employ a heptane/ethyl acetate gradient elution.[4]

Determination of Aqueous Solubility (General Protocol)

A general method for determining the aqueous solubility of an amine compound involves the following steps:

-

Add an excess amount of the amine to a known volume of water in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved portion to settle.

-

Carefully extract a sample of the supernatant.

-

Analyze the concentration of the dissolved amine in the aqueous sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5]

Determination of pKa by Potentiometric Titration (General Protocol)

The pKa of an aromatic amine can be determined by potentiometric titration.[6][7]

-

Dissolve a precisely weighed amount of the amine in a suitable solvent mixture (e.g., 50% ethanol-water).[6]

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Record the volume of titrant added and the corresponding pH value.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H7F3N2O) [pubchemlite.lcsb.uni.lu]

- 3. achmem.com [achmem.com]

- 4. This compound | 72617-82-4 [chemicalbook.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

An In-depth Technical Guide to the Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-(2,2,2-trifluoroethoxy)pyridin-3-amine, a valuable building block in medicinal chemistry and drug development. This document details the necessary experimental protocols, quantitative data, and visual representations of the synthesis workflow to facilitate its successful replication and optimization in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the introduction of the 2,2,2-trifluoroethoxy group onto a functionalized pyridine ring, followed by the reduction of a nitro group to the desired primary amine in the second step.

A common and efficient approach starts with a commercially available and activated pyridine derivative, such as 2-chloro-5-nitropyridine or 2-hydroxy-5-nitropyridine. The trifluoroethoxy moiety is introduced via a nucleophilic aromatic substitution reaction. Subsequently, the nitro group at the 3-position is selectively reduced to an amino group to yield the final product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

This procedure describes a plausible method for the synthesis of the key intermediate, 5-nitro-2-(2,2,2-trifluoroethoxy)pyridine, starting from 2-chloro-5-nitropyridine. This reaction is a nucleophilic aromatic substitution where the chloride is displaced by the trifluoroethoxide ion.

Materials:

-

2-Chloro-5-nitropyridine

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium 2,2,2-trifluoroethoxide.

-

Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-nitro-2-(2,2,2-trifluoroethoxy)pyridine.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro intermediate to the final amine product using catalytic hydrogenation.[1]

Materials:

-

5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

-

Methanol

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Dicalite Speed Plus (or Celite)

-

Ethyl acetate

-

Heptane

-

Hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Fast column chromatography setup

Procedure:

-

Dissolve 5-nitro-2-(2,2,2-trifluoroethoxy)pyridine (20.5 g) in methanol (160 mL) in a suitable hydrogenation vessel.[1]

-

Carefully add 10% palladium on activated carbon catalyst (1.96 g) to the solution.[1]

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature for 72 hours.[1]

-

Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Dicalite Speed Plus to remove the catalyst.[1]

-

Wash the filter cake with ethyl acetate.[1]

-

Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.[1]

-

Purify the resulting residue by fast column chromatography on silica gel, eluting with a heptane/ethyl acetate gradient, to yield this compound as a brown liquid (16.49 g, 91% yield).[1]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties

| Compound | Starting Material (2-Chloro-5-nitropyridine) | Intermediate (5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine) | Final Product (this compound) |

| Molecular Formula | C₅H₃ClN₂O₂ | C₇H₅F₃N₂O₃ | C₇H₇F₃N₂O |

| Molecular Weight | 158.54 g/mol | 222.12 g/mol | 192.14 g/mol |

| Appearance | Yellow crystalline solid | - | Brown liquid[1] |

| Melting Point | 106-108 °C | - | - |

| Boiling Point | - | - | - |

| Yield | - | - | 91%[1] |

Table 2: Spectroscopic Data

| Compound | Mass Spectrometry (MS) | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR Spectroscopy (Predicted) |

| Intermediate | m/z 223.0 [M+H]⁺ | δ 9.1 (d), 8.5 (dd), 7.0 (d), 4.9 (q) | δ 162, 145, 140, 135, 123 (q), 108, 65 (q) | 1580-1620 cm⁻¹ (Ar-NO₂), 1340-1360 cm⁻¹ (Ar-NO₂), 1280-1300 cm⁻¹ (C-O), 1100-1200 cm⁻¹ (C-F) |

| Final Product | m/e 193.1 [MH+][1] | δ 7.6 (d), 7.0 (dd), 6.7 (d), 4.8 (q), 3.7 (br s) | δ 158, 140, 138, 125, 123 (q), 108, 65 (q) | 3300-3500 cm⁻¹ (N-H stretch), 1600-1620 cm⁻¹ (N-H bend), 1280-1300 cm⁻¹ (C-O), 1100-1200 cm⁻¹ (C-F) |

Predicted spectral data is based on typical chemical shifts and absorption frequencies for the respective functional groups and structural motifs.

Experimental Workflow Visualization

The following diagram illustrates the detailed workflow for the synthesis of this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements. Standard laboratory safety precautions should be followed at all times.

References

The Role of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine as a Precursor in Herbicide Synthesis: A Technical Guide to the Mechanism of Action of Trifloxysulfuron-sodium

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine, a key intermediate in the synthesis of the potent sulfonylurea herbicide, Trifloxysulfuron-sodium. As direct biological activity data for this compound is not extensively documented in publicly available literature, this guide focuses on its critical role as a molecular building block. The primary focus will be on the mechanism of action of its principal derivative, Trifloxysulfuron-sodium, which functions by inhibiting the essential plant enzyme, acetolactate synthase (ALS). This document details the synthesis pathway, the biochemical mechanism of ALS inhibition, quantitative data on herbicidal efficacy, and comprehensive experimental protocols for assessing both enzymatic inhibition and whole-plant herbicidal effects.

Introduction

This compound is a substituted pyridine derivative that serves as a crucial precursor in the agrochemical industry. Its chemical structure, featuring a trifluoroethoxy group and an amine on a pyridine ring, makes it a valuable synthon for the construction of more complex, biologically active molecules. The primary application of this compound is in the manufacture of Trifloxysulfuron-sodium, a selective, post-emergence herbicide used for the control of a wide range of broadleaf and grassy weeds in crops such as cotton and sugarcane.[1]

Synthesis of Trifloxysulfuron-sodium

The synthesis of Trifloxysulfuron-sodium from this compound involves a multi-step process. A key transformation is the conversion of the amine group to a sulfonamide, which then undergoes condensation with a pyrimidine derivative.

Synthesis of the Intermediate: 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide

A common route to the pyridinesulfonamide intermediate involves the conversion of a related chloro-pyridine derivative. For instance, 3-amino-2-chloropyridine can be used as a starting material to synthesize 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine. This intermediate is then subjected to a series of reactions including mercaptylation, chlorination, and amination to yield 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide.[2]

Condensation to form Trifloxysulfuron-sodium

The final step in the synthesis involves the condensation of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide with a substituted pyrimidine, typically 2-amino-4,6-dimethoxypyrimidine, in the presence of a coupling agent to form the sulfonylurea bridge.[3]

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The herbicidal activity of Trifloxysulfuron-sodium stems from its ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[5] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of ALS leads to a cessation of growth and eventual plant death. This pathway is absent in animals, which contributes to the selective toxicity of ALS-inhibiting herbicides.[4]

Biochemical Pathway

ALS catalyzes the condensation of two molecules of pyruvate to form α-acetolactate or one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate. Trifloxysulfuron-sodium acts as a non-competitive or uncompetitive inhibitor, binding to a site on the enzyme that is distinct from the active site but allosterically blocks substrate access or product release.[6][7] This inhibition leads to a deficiency in essential amino acids, disrupting protein synthesis and halting cell division and plant growth.

Quantitative Data

The efficacy of Trifloxysulfuron-sodium is quantified through various metrics, including the concentration required for 50% inhibition of the target enzyme (IC50) and the dose required for 50% growth reduction of the target plant (ED50 or GR50).

Table 1: Herbicidal Efficacy of Trifloxysulfuron-sodium on Various Weed Species

| Weed Species | Common Name | Application Rate (g a.i./ha) | Control (%) | Reference |

| Cyperus esculentus | Yellow Nutsedge | 15.8 | 33 (no surfactant) | [8] |

| Amaranthus retroflexus | Redroot Pigweed | 15.8 | 43 (no surfactant) | [8] |

| Bidens alba | Spanish Needles | 15.8 | 58 (no surfactant) | [8] |

| Ipomoea spp. | Morning-glory | 15.8 | 34 (no surfactant) | [8] |

| Acanthospermum hispidum | Bristly Starbur | 32/1280 (with ametryne) | Effective Control | [9] |

| Alternanthera tenella | Lesser Joyweed | 32/1280 (with ametryne) | Effective Control | [9] |

| Chamaesyce hirta | Asthma-plant | 32/1280 (with ametryne) | Effective Control | [9] |

| Digitaria horizontalis | Jamaican Crabgrass | 22 | Low Control | [9] |

Note: The efficacy of Trifloxysulfuron-sodium is often enhanced with the use of adjuvants and can be influenced by environmental conditions.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against ALS.

Principle: The assay measures the production of acetolactate, which is then decarboxylated to acetoin. Acetoin reacts with creatine and α-naphthol to form a colored complex that can be quantified spectrophotometrically.[10]

Materials:

-

Plant tissue (e.g., young leaves of a susceptible species)

-

Enzyme extraction buffer

-

Assay buffer

-

Pyruvate (substrate)

-

Test compound (e.g., Trifloxysulfuron-sodium)

-

6 N H2SO4

-

Color Reagent A (Creatine)

-

Color Reagent B (α-naphthol)

-

Microplate reader

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude ALS extract.

-

Assay Reaction: In a microplate, combine the enzyme extract, assay buffer, and the test compound at various concentrations.

-

Initiate Reaction: Add pyruvate to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Stop Reaction and Decarboxylation: Add 6 N H2SO4 to stop the reaction and incubate at 60°C for 15 minutes to convert acetolactate to acetoin.

-

Color Development: Add Color Reagents A and B and incubate at 60°C for 15 minutes.

-

Measurement: Read the absorbance at 525 nm.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Greenhouse Bioassay for Herbicidal Efficacy

This protocol outlines a whole-plant bioassay to assess the herbicidal efficacy of a compound under controlled conditions.

Principle: To visually assess and quantify the effect of a herbicide on the growth and health of target weed species compared to an untreated control.[11]

Materials:

-

Seeds of target weed species and a tolerant crop species

-

Pots and standardized potting mix

-

Greenhouse with controlled environment (temperature, light, humidity)

-

Test compound formulated for application

-

Laboratory spray chamber

Procedure:

-

Plant Growth: Sow seeds in pots and grow them in the greenhouse to a specific growth stage (e.g., 2-4 true leaves).

-

Herbicide Application: Apply the test compound at various rates using a calibrated laboratory spray chamber to ensure uniform coverage. Include an untreated control.

-

Post-Treatment Care: Return the pots to the greenhouse and maintain them under optimal growing conditions.

-

Data Collection:

-

Visual Assessment: Rate plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete death).

-

Biomass Measurement: At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weight.

-

Data Analysis: Analyze the data to determine the dose-response relationship and calculate the ED50 or GR50 values.

References

- 1. Trifloxysulfuron-sodium | C14H13F3N5NaO6S | CID 23676736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Trifloxysulfuron-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]

- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Efficacy and selectivity of trifloxysulfuron-sodium/ametryne in the control of weeds in sugar cane fields - Weed Control Journal [weedcontroljournal.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine: A Technical Guide for Drug Discovery

An In-Depth Analysis of a Promising Scaffold for Novel Therapeutics

For Immediate Release

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound, 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. While direct experimental data on this specific molecule is nascent, its structural features, particularly the aminopyridine core and the trifluoroethoxy moiety, strongly suggest a rich potential for therapeutic applications. Drawing upon extensive research on analogous compounds, this document outlines predicted biological activities, including kinase inhibition, nicotinic acetylcholine receptor modulation, and potential anticancer and anti-inflammatory effects. Detailed experimental protocols for investigating these activities are provided to guide researchers in the evaluation of this promising compound. Furthermore, this guide presents visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its potential mechanisms of action and to streamline future research endeavors.

Introduction

This compound is a synthetic organic compound featuring a 3-aminopyridine scaffold substituted with a 2,2,2-trifluoroethoxy group at the 6-position. The aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs. The introduction of the trifluoroethoxy group can significantly enhance metabolic stability, bioavailability, and binding affinity due to the unique properties of fluorine, such as high electronegativity and its ability to form strong bonds with carbon. While this specific molecule is noted in patent literature primarily as a synthetic intermediate, its structural alerts point towards significant, unexplored biological activities. This guide serves as a predictive resource, collating information from structurally related molecules to forecast the therapeutic potential of this compound and to provide a roadmap for its investigation.

Predicted Biological Activities and Mechanisms of Action

Based on the prevalence of the aminopyridine scaffold in clinically relevant molecules, this compound is predicted to exhibit a range of biological activities.

Kinase Inhibition

The aminopyridine core is a key "hinge-binding" motif in a multitude of kinase inhibitors.[1] This scaffold can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, leading to their inhibition. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.

Potential Kinase Targets:

-

Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, and TYK2) are critical components of cytokine signaling pathways that regulate immune responses.[2] Selective JAK inhibitors are sought after for the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis.[2][3] The aminopyridine scaffold is a known feature of some JAK inhibitors.[4]

-

p38 Mitogen-Activated Protein (MAP) Kinase: p38 MAP kinase is a key regulator of the inflammatory response, and its inhibitors are being investigated for a variety of inflammatory conditions.[5][6] Several aminopyridine and related heterocyclic compounds have shown potent p38 MAP kinase inhibitory activity.[7][8]

-

Other Kinases: The versatility of the aminopyridine scaffold suggests potential activity against other kinase families, such as Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), which are implicated in neurodegenerative diseases like Alzheimer's.[9]

Signaling Pathway: JAK-STAT Signaling

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary target for inhibitors containing the aminopyridine scaffold.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Aminopyridine derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in synaptic transmission in the central and peripheral nervous systems.[10] Modulation of nAChR activity is a therapeutic strategy for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Signaling Pathway: nAChR-Mediated Signaling

Activation of nAChRs leads to cation influx and subsequent activation of downstream signaling cascades.

Potential Anticancer, Antimicrobial, and Anti-inflammatory Activities

The pyridine nucleus is a common scaffold in compounds exhibiting a broad range of biological activities.

-

Anticancer Activity: Numerous pyridine derivatives have been synthesized and evaluated for their anticancer properties, acting through various mechanisms including inhibition of cell proliferation and induction of apoptosis.[11]

-

Antimicrobial Activity: The pyridine ring is present in several antimicrobial agents, and novel derivatives are continuously being explored for their efficacy against a range of bacterial and fungal pathogens.[12]

-

Anti-inflammatory Activity: As mentioned, the inhibition of kinases like p38 MAP kinase can lead to potent anti-inflammatory effects.

Experimental Protocols

To investigate the predicted biological activities of this compound, the following experimental protocols, adapted from methodologies reported for structurally similar compounds, are recommended.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a high-throughput method for measuring kinase activity.[13]

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. A biotinylated substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore are added. Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.

Protocol:

-

Reaction Setup: In a 384-well plate, add the kinase, biotinylated substrate peptide, and varying concentrations of this compound in a suitable kinase buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

Detection: Stop the reaction and add the HTRF detection reagents (europium-labeled antibody and streptavidin-acceptor).

-

Measurement: After a further incubation period (e.g., 60 minutes), measure the time-resolved fluorescence signal on a compatible plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This assay determines the binding affinity of the compound to specific nAChR subtypes.[10][14][15]

Principle: A competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]epibatidine) for binding to nAChRs expressed in cell membranes.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in a binding buffer. Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of a known nAChR ligand like nicotine).

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound and unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration and determine the IC50 and Ki values.

Cell Viability Assay (MTT Assay) for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.[16]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental and Logical Workflow

A general workflow for the initial biological evaluation of this compound is outlined below.

Quantitative Data Summary (Predictive)

As no direct experimental data is available for this compound, the following table presents a predictive summary of potential quantitative data based on activities reported for structurally related aminopyridine derivatives. This table is intended for illustrative purposes to guide target setting in future experiments.

| Predicted Activity | Assay Type | Potential Target(s) | Predicted Potency (IC50/Ki) | Reference Compound Class |

| Kinase Inhibition | HTRF/Radiometric | JAK3, p38α | 10 nM - 1 µM | Aminopyridines, Pyrazolopyridines[17][18] |

| nAChR Binding | Radioligand Binding | α4β2, α7 nAChR | 50 nM - 5 µM | Aminopyridine derivatives |

| Anticancer | Cell Viability (MTT) | Various Cancer Cell Lines | 1 µM - 50 µM | 3-Aminoimidazo[1,2-α]pyridines[16] |

| Anti-inflammatory | Cytokine Release Assay | p38 MAP Kinase | 100 nM - 10 µM | Pyridinyl imidazole derivatives[19] |

Conclusion

While this compound remains a largely unexplored molecule, its structural characteristics strongly suggest a high potential for significant biological activity. By leveraging the extensive knowledge base of its core aminopyridine scaffold, this technical guide provides a predictive framework for its therapeutic potential, focusing on kinase inhibition and nicotinic acetylcholine receptor modulation. The detailed experimental protocols and workflow diagrams presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a systematic and efficient investigation into the biological properties of this promising compound. Further research is warranted to experimentally validate these predictions and to fully elucidate the therapeutic utility of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijmphs.com [ijmphs.com]

- 8. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

The Trifluoroethoxy Pyridine Core: A Scaffolding for Potent Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a key heterocyclic building block of significant interest in medicinal chemistry. Its unique structural and electronic properties, conferred by the trifluoroethoxy group and the aminopyridine core, make it an invaluable starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, experimental protocols, and, most importantly, the application of this compound as a scaffold in the development of potent kinase inhibitors for various therapeutic targets.

While direct quantitative biological data for this compound itself is not extensively reported in the public domain, its pivotal role is demonstrated through its incorporation into numerous patented kinase inhibitors. This guide will focus on the synthesis of this key intermediate and its subsequent elaboration into final, biologically active compounds, presenting the available quantitative data for these derivatives to highlight the therapeutic potential unlocked by this versatile scaffold.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the introduction of the trifluoroethoxy moiety, followed by the reduction of a nitro group to the desired amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

The initial step involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring with 2,2,2-trifluoroethanol. While the search results did not provide a specific protocol starting from a readily available precursor, a common method involves the reaction of a halopyridine (e.g., 2-chloro-5-nitropyridine) with the sodium salt of 2,2,2-trifluoroethanol.

Step 2: Synthesis of 6-(2,2,2-trifluoroethoxy)-3-pyridinamine

The nitro-substituted intermediate is then reduced to the corresponding amine.

-

Reaction: 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine (20.5 g) is dissolved in methanol (160 mL).[1]

-

Catalyst: 10% Palladium on activated carbon (1.96 g) is added to the solution.[1]

-

Reaction Conditions: Hydrogen gas is passed through the reaction mixture at room temperature, and the mixture is stirred under a hydrogen atmosphere for 72 hours.[1]

-

Work-up: Upon completion, the reaction mixture is filtered through Dicalite Speed Plus, and the filter cake is washed with ethyl acetate.[1] The filtrate is concentrated under reduced pressure.[1]

-

Purification: The resulting residue is purified by flash column chromatography (silica gel, heptane/ethyl acetate gradient) to yield 6-(2,2,2-trifluoroethoxy)-3-pyridinamine as a brown liquid.[1]

-

Yield: 16.49 g (91% yield).[1]

-

Characterization: Mass spectrometry (MS) data: m/e 193.1 [MH+].[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂O | PubChemLite |

| Molecular Weight | 192.14 g/mol | [2] |

| CAS Number | 72617-82-4 | [1] |

| Appearance | Brown liquid | [1] |

Application in the Synthesis of Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its role as a key intermediate for the synthesis of potent and selective kinase inhibitors. The aminopyridine moiety serves as a crucial pharmacophore that can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. The trifluoroethoxy group can contribute to improved metabolic stability, increased binding affinity, and enhanced cell permeability of the final drug molecule.

Below are examples of kinase inhibitors synthesized using this versatile building block, along with their reported biological activities.

Cyclin-Dependent Kinase (CDK) Inhibitors

The aminopyridine scaffold is a well-established feature in the design of CDK inhibitors, which are critical regulators of the cell cycle and are major targets in cancer therapy.

Example: Abemaciclib (Verzenio)

Abemaciclib is a selective inhibitor of CDK4 and CDK6 that is approved for the treatment of certain types of breast cancer. While the detailed synthesis of Abemaciclib is complex and involves multiple steps, a key fragment of the molecule is derived from a 2-aminopyridine derivative. The trifluoroethoxy-substituted aminopyridine provides a similar scaffold for the development of other potent CDK inhibitors.

General Synthetic Workflow for Pyrimidine-Based CDK Inhibitors

The synthesis of pyrimidine-based CDK inhibitors often involves the coupling of a substituted aminopyridine with a functionalized pyrimidine core.

Caption: General workflow for synthesizing CDK inhibitor scaffolds.

Biological Activity of Representative CDK4/6 Inhibitors

While specific IC50 values for compounds directly synthesized from this compound are not publicly available, the following table provides data for approved CDK4/6 inhibitors to illustrate the potency of this class of drugs.

| Compound | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Cell Line | Assay |

| Palbociclib | 11 | 16 | Colo-205 | pRb inhibition |

| Ribociclib | 10 | 39 | - | Enzyme assay |

| Abemaciclib | 2 | 10 | - | Enzyme assay |

This data is representative of the CDK4/6 inhibitor class and not of compounds directly synthesized from this compound.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in a wide range of diseases, including Alzheimer's disease, bipolar disorder, and cancer. The aminopyridine scaffold is a key feature of several potent GSK-3β inhibitors.

General Synthetic Approach

The synthesis of GSK-3β inhibitors often involves the construction of a heterocyclic core, such as a pyrimidine or a purine, where the aminopyridine moiety is a key component for interaction with the kinase.

Biological Activity of Representative GSK-3β Inhibitors

The following table presents IC50 values for known GSK-3β inhibitors to provide context for the potency of compounds targeting this kinase.

| Compound | GSK-3β IC₅₀ (nM) | Assay Type |

| CHIR-99021 | 6.7 | Enzyme assay |

| Tideglusib | 60 | Enzyme assay |

| COB-187 | 11 | Z'-LYTE assay[3] |

| COB-152 | 132 | Z'-LYTE assay[3] |

This data is representative of the GSK-3β inhibitor class and not of compounds directly synthesized from this compound.

Experimental Protocol: GSK-3β Kinase Activity Assay (LANCE® Ultra TR-FRET)

This protocol describes a common method for determining the inhibitory potency of compounds against GSK-3β.

-

Materials: Human recombinant GSK-3β, ULight™-GS (Ser641/pSer657) peptide substrate, Europium-labeled anti-phospho-GS antibody, ATP, and test compounds.

-

Procedure:

-

Test compounds are serially diluted and added to a 384-well microplate.

-

GSK-3β enzyme (2 nM) is added to the wells in an assay buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, and 0.01% Tween-20.[4]

-

The kinase reaction is initiated by the addition of 50 nM ULight-GS substrate and 1 µM ATP.[4]

-

The reaction mixture is incubated for 1 hour at 23 °C.[4]

-

The reaction is stopped by the addition of 8 mM EDTA.[4]

-

The Europium-labeled anti-phospho-GS antibody is added, and the plate is incubated for 1 hour.[4]

-

The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader with excitation at 320 nm and emission at 615 nm and 665 nm.[4]

-

-

Data Analysis: The ratio of the fluorescence at 665 nm to 615 nm is calculated, which is proportional to the extent of substrate phosphorylation. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[4]

Caption: Workflow for a GSK-3β TR-FRET kinase assay.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, making them attractive targets for the treatment of a variety of inflammatory diseases.

General Synthetic Approach

The synthesis of p38 MAP kinase inhibitors often involves the coupling of the aminopyridine core with other heterocyclic systems to create a molecule that can effectively bind to the ATP-binding site of the kinase.

Biological Activity of Representative p38 MAP Kinase Inhibitors

The following table provides IC50 values for well-known p38 inhibitors to illustrate the potency of compounds targeting this kinase.

| Compound | p38α IC₅₀ (nM) | Cell-based Assay |

| SB203580 | 50 | LPS-stimulated TNFα release |

| Doramapimod (BIRB 796) | 38 | LPS-stimulated TNFα release |

This data is representative of the p38 MAP kinase inhibitor class and not of compounds directly synthesized from this compound.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry, particularly for the development of potent kinase inhibitors. Its synthesis is well-established, and its incorporation into more complex molecules has been shown to be a successful strategy for targeting a range of kinases implicated in serious diseases such as cancer and inflammatory disorders. While direct biological data on the amine itself is limited, the potent activity of its derivatives underscores the importance of this scaffold in modern drug discovery. This technical guide provides a foundation for researchers and drug development professionals to leverage the unique properties of this compound in their own research and development programs. Further exploration of derivatives based on this core structure holds significant promise for the discovery of novel and effective therapeutics.

References

- 1. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

- 2. Real-World Data Analysis of CDK4/6 Inhibitor Therapy—A Patient-Centric Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays | MDPI [mdpi.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted ¹H NMR data set based on established spectroscopic principles and data from analogous structures. Additionally, a comprehensive, generalized experimental protocol for acquiring such a spectrum is provided, along with a logical workflow for the synthesis and characterization of novel chemical entities.

Predicted ¹H NMR Spectrum Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the pyridine ring. The electron-donating amino group at the C3 position is expected to cause an upfield shift (shielding) of the ortho (H2 and H4) and para (H6, though substituted) protons. Conversely, the electron-withdrawing trifluoroethoxy group at the C6 position will induce a downfield shift (deshielding) on the adjacent protons, particularly H5.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H2 | ~7.8 | Doublet (d) | J ≈ 2.5 Hz | 1H |

| H4 | ~6.9 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 Hz | 1H |

| H5 | ~6.6 | Doublet (d) | J ≈ 8.5 Hz | 1H |

| OCH₂ | ~4.8 | Quartet (q) | J ≈ 8.0 Hz | 2H |

| NH₂ | ~3.6 | Broad Singlet (br s) | - | 2H |

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized, detailed methodology for acquiring a high-quality ¹H NMR spectrum of a substituted pyridine derivative such as this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid signals from contaminants. Purification can be achieved by methods such as column chromatography, recrystallization, or distillation.

-

Mass: Accurately weigh approximately 5-10 mg of the solid compound.

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in a clean, dry 5 mm NMR tube. Common choices for pyridine derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those of the amine group.

-

Internal Standard: For precise chemical shift referencing, a small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent by the manufacturer (0.03-0.05% v/v).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: The probe must be tuned to the ¹H frequency, and the magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (at): Set to 2-4 seconds to ensure adequate data points for resolving sharp signals.

-

Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for full relaxation of the protons, which is crucial for accurate integration.

-

Pulse Width: Calibrate a 90° pulse for the specific sample and probe.

-

Number of Scans (ns): For a sample of this concentration, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally sufficient to cover the chemical shifts of all protons in the molecule.

-

3. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify the chemical shift of each peak.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow in a research and development setting for the synthesis and characterization of a novel compound like this compound.

Caption: A logical workflow for the synthesis and characterization of a new chemical entity.

In-Depth Technical Guide: 13C NMR Analysis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of the compound 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. This document includes predicted spectral data, a detailed experimental protocol for data acquisition, and visualizations to aid in understanding the molecular structure and analytical workflow.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts (δ) and plausible carbon-fluorine coupling constants (J) for this compound. These predictions are based on established substituent effects on the pyridine ring and known chemical shift ranges for trifluoroethoxy groups, supplemented with data from computational prediction tools.

Table 1: Predicted 13C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (J, Hz) |

| C2 | 145.0 - 150.0 | Singlet | - |

| C3 | 130.0 - 135.0 | Singlet | - |

| C4 | 110.0 - 115.0 | Singlet | - |

| C5 | 120.0 - 125.0 | Singlet | - |

| C6 | 160.0 - 165.0 | Singlet | - |

| C7 (CH2) | 65.0 - 70.0 | Quartet | 35 - 40 |

| C8 (CF3) | 122.0 - 126.0 | Quartet | 275 - 280 |

Note: The actual experimental values may vary depending on the solvent and other acquisition parameters.

Molecular Structure and Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the data table.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Analysis

This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The optimal concentration may vary depending on the NMR spectrometer's sensitivity.

-

Sample Tube: Use a clean, dry, high-precision 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). If the solvent does not contain TMS, a small amount can be added.

NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

-

Spectrometer Frequency: 100 MHz for ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

-

Pulse Width (P1): A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Number of Scans (NS): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, especially for less concentrated samples.

-

Spectral Width (SW): 0 to 200 ppm is a standard range for most organic molecules.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the solvent peak or the internal TMS standard (0 ppm).

-

Peak Picking and Integration: Identify and list all significant peaks. Integration of ¹³C spectra is generally not quantitative under standard acquisition conditions.

Experimental Workflow

The following flowchart illustrates the general workflow for the 13C NMR analysis of this compound.

Caption: General workflow for 13C NMR analysis.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This technical guide outlines the predicted fragmentation pattern of this molecule, provides a detailed experimental protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents the information in a format amenable to researchers in drug development.

Predicted Mass Spectrometry Fragmentation Pattern

The structure of this compound contains several key functional groups that will dictate its fragmentation pattern under ionization: a pyridine ring, an amine group, and a trifluoroethoxy group. The presence of the basic amine and pyridine nitrogen makes this molecule amenable to positive ion mode electrospray ionization (ESI+).

The molecular weight of this compound (C₇H₇F₃N₂O) is 192.14 g/mol . In positive ion mode ESI, the molecule is expected to be readily protonated to form the molecular ion [M+H]⁺ at an m/z of 193.15.

The fragmentation of the [M+H]⁺ ion is predicted to proceed through several key pathways:

-

Loss of the Trifluoroethoxy Side Chain: A primary fragmentation pathway is expected to be the cleavage of the bond between the pyridine ring and the trifluoroethoxy group. This can occur in a few ways:

-

Cleavage of the C-O bond: Homolytic or heterolytic cleavage of the C-O bond connecting the trifluoroethoxy group to the pyridine ring would result in the loss of a trifluoroethoxy radical (•OCH₂CF₃) or a neutral loss of trifluoroethanol (HOCH₂CF₃) following rearrangement, leading to a fragment corresponding to the aminopyridine cation.

-

Loss of CF₃: The trifluoromethyl group is a common leaving group. Loss of a CF₃ radical (•CF₃) from the side chain is a plausible fragmentation.

-

Loss of the entire side chain: Cleavage of the Ar-O bond can lead to the formation of a 3-aminopyridinol cation.

-

-

Fragmentation of the Pyridine Ring: Aromatic amines are known to undergo characteristic ring fragmentation. For pyridinamines, a common fragmentation is the loss of hydrogen cyanide (HCN) from the ring.[1]

-

Fragmentation involving the Amine Group: Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for amines, although in an aromatic system, this is less straightforward. Loss of ammonia (NH₃) via rearrangement is also possible.

Based on these principles, a logical fragmentation pathway can be proposed.

Proposed Fragmentation Pathway Diagram

Caption: Proposed Fragmentation Pathway.

Quantitative Data Summary

While experimental data is not available, a hypothetical summary of expected quantitative data from a tandem mass spectrometry (MS/MS) experiment is presented below. The relative abundance is a prediction based on the expected stability of the fragment ions.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss | Predicted Relative Abundance (%) |

| 193.15 | 94.05 | [3-aminopyridine]⁺ | 100 (Base Peak) |

| 193.15 | 124.06 | [M+H - •CF₃]⁺ | 45 |

| 193.15 | 95.06 | [3-aminopyridinol]⁺ | 30 |

| 94.05 | 67.04 | [[3-aminopyridine]⁺ - HCN]⁺ | 60 |

Experimental Protocol: LC-MS/MS Analysis

This section details a general protocol for the quantitative analysis of this compound in a biological matrix, such as plasma, using LC-MS/MS.

Sample Preparation

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of small aromatic molecules.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

Time (min) %A %B Flow Rate (mL/min) 0.0 95 5 0.4 1.0 95 5 0.4 5.0 5 95 0.4 7.0 5 95 0.4 7.1 95 5 0.4 | 9.0 | 95 | 5 | 0.4 |

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion will be the [M+H]⁺ ion (m/z 193.15).

-

Product ions will be selected based on the fragmentation pattern. The most intense and specific fragment ions should be chosen for quantification and confirmation. Based on the predicted pattern, the following transitions would be monitored:

-

Quantifier: 193.15 → 94.05

-

Qualifier: 193.15 → 124.06

-

-

Experimental Workflow Diagram

References

Technical Guide: FTIR Spectroscopic Analysis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the expected Fourier-Transform Infrared (FTIR) spectroscopic data for 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine. It includes a summary of predicted vibrational frequencies, a comprehensive experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Introduction